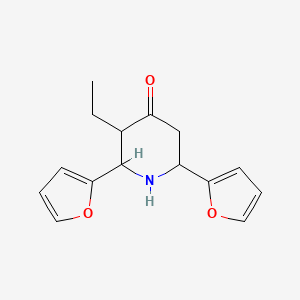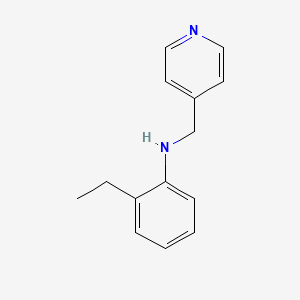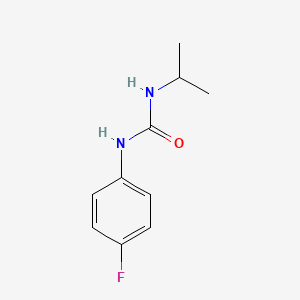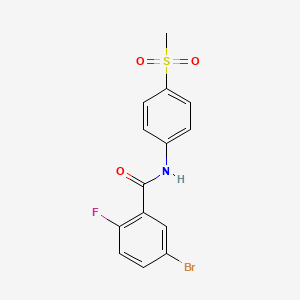
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one is a heterocyclic compound that features a piperidinone core substituted with ethyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable piperidine derivative, the introduction of furan groups can be achieved through electrophilic aromatic substitution reactions. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the piperidinone core can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings and the piperidine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the piperidinone core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan rings and piperidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-furan-2-yl-piperidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-2,6-di-furan-2-yl-piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
3-Propyl-2,6-di-furan-2-yl-piperidin-4-one: Contains a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one is unique due to the presence of both ethyl and furan substituents, which confer specific steric and electronic properties
Properties
IUPAC Name |
3-ethyl-2,6-bis(furan-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-10-12(17)9-11(13-5-3-7-18-13)16-15(10)14-6-4-8-19-14/h3-8,10-11,15-16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPXEMHSDVXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1=O)C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7482181.png)

![(3S)-1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7482190.png)
![(2R)-3-methyl-2-[(4-methyl-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7482202.png)


![2,2-difluoro-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B7482224.png)
![N-[(5-chlorothiophen-2-yl)methyl]-3-ethynylaniline](/img/structure/B7482225.png)
![3-[(Cyclooctylamino)methyl]benzamide](/img/structure/B7482232.png)
![2-[(3,5-Dichlorophenyl)amino]ethan-1-ol](/img/structure/B7482247.png)
![2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7482248.png)
![4-[(3-Chloropyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B7482264.png)
![4-(benzenesulfonamido)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7482273.png)
![2-[(1-benzylpiperidin-4-yl)amino]-N-ethylacetamide](/img/structure/B7482281.png)
